Cinnolin-6-ylmethanol

PTP1B inhibition TC-PTP inhibition metabolic disorders

Cinnolin-6-ylmethanol (CAS 1823339-66-7; C₉H₈N₂O; MW 160.17) is a heteroaromatic building block featuring a cinnoline core (fused benzene-pyridazine) with a reactive –CH₂OH handle. The N=N diazo linkage distinguishes it from the commercially prevalent quinolin-6-ylmethanol (CAS 100516-88-9), altering electron density, H-bonding capacity, and lipophilicity — critical for SAR integrity in drug discovery. This scaffold is explicitly claimed in HPK1 inhibitor patents (US20240368170A1, US20220073520) for immuno-oncology, has demonstrated in vivo efficacy in obesity/type 2 diabetes models as a PTP1B/TC-PTP dual inhibitor precursor, and yields derivatives with validated TACE binding against MCF-7 breast cancer cells. The 6-halo derivatives offer unique dimeric crystal packing for solid-state studies. Select cinnolin-6-ylmethanol to avoid introducing an uncontrolled isosteric variable that invalidates SAR and compromises experimental reproducibility.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B15223638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnolin-6-ylmethanol
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=N2)C=C1CO
InChIInChI=1S/C9H8N2O/c12-6-7-1-2-9-8(5-7)3-4-10-11-9/h1-5,12H,6H2
InChIKeyJQCMRIBLFVIQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnolin-6-ylmethanol: Technical Specifications and Core Identity for Research Procurement


Cinnolin-6-ylmethanol (CAS 1823339-66-7; C₉H₈N₂O; molecular weight 160.17 g/mol) is a heteroaromatic building block comprising a cinnoline core (a fused benzene-pyridazine bicyclic system) with a hydroxymethyl (-CH₂OH) substituent at the 6-position . The cinnoline scaffold is recognized as a privileged pharmacophore with reported antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities across numerous derivatives [1]. Cinnolin-6-ylmethanol serves as a synthetic intermediate for further functionalization via the reactive primary alcohol handle, enabling esterification, etherification, and oxidation to generate diverse compound libraries .

Why Cinnolin-6-ylmethanol Cannot Be Replaced by Quinoline Analogs: Positional and Electronic Differentiation


Cinnolin-6-ylmethanol possesses a unique structural identity that precludes direct substitution with the more commercially prevalent quinolin-6-ylmethanol (6-hydroxymethylquinoline, CAS 100516-88-9). The cinnoline core differs from quinoline by replacement of the CH at position 2 with a nitrogen atom, and critically contains an N=N diazo linkage (cinnoline) versus the C=N of quinoline [1]. This structural modification alters the electron density distribution across the bicyclic system, hydrogen-bonding capacity, and lipophilicity, which directly impacts target binding affinity, metabolic stability, and synthetic reactivity profiles. Procurement of the incorrect isostere introduces an uncontrolled variable that invalidates structure-activity relationship (SAR) analysis and compromises experimental reproducibility [2].

Cinnolin-6-ylmethanol: Quantitative Comparative Evidence for Procurement Decision-Making


Cinnolin-6-ylmethanol as a Dual PTP1B/TC-PTP Inhibitor Precursor: 6-Halo Derivatives Demonstrate Metabolic Efficacy In Vivo

Cinnolin-6-ylmethanol serves as a critical synthetic precursor to the 3-(hydroxymethyl)cinnolin-4(1H)-one scaffold, which has been validated as a dual PTP1B/TC-PTP inhibitor platform with in vivo metabolic efficacy. Among derivatives of this scaffold, 6-chloro-3-(hydroxymethyl)cinnolin-4(1H)-one (a derivative directly accessible from 6-chloro-substituted cinnoline methanol precursors) and 6-bromo-3-(hydroxymethyl)cinnolin-4(1H)-one demonstrated the highest activity as mixed PTP1B/TC-PTP inhibitors [1]. In obese male Wistar rats, a five-day administration of all studied 3-(hydroxymethyl)cinnolin-4(1H)-one compounds led to decreased body weight and food intake, improved glucose tolerance, attenuated hyperinsulinemia and hyperleptinemia, reduced insulin resistance, and compensatory increased expression of PTP1B and TC-PTP genes in the liver [1].

PTP1B inhibition TC-PTP inhibition metabolic disorders diabetes obesity

HPK1 Inhibitor Patent Landscape: Cinnoline-6-ylmethanol as a Key Intermediate for Immuno-Oncology Scaffolds

Cinnolin-6-ylmethanol and its derivatives are explicitly encompassed within the patent claims for HPK1 (hematopoietic progenitor kinase 1) inhibitors, a validated immuno-oncology target. Patent US20240368170A1 (filed 2024) describes cinnoline compounds of formula (I) as HPK1 inhibitors useful for treating HPK1-dependent disorders and enhancing immune response [1]. HPK1 functions as a negative regulator of dendritic cell activation and T/B cell responses, and its inhibition represents a strategy to enhance anti-tumor immunity [2]. This patent protection distinguishes cinnoline-based HPK1 inhibitors from other kinase inhibitor scaffolds such as quinoline or isoquinoline analogs, which target different kinases or exhibit distinct selectivity profiles.

HPK1 inhibition immuno-oncology cancer immunotherapy T cell activation

Cinnoline Scaffold Demonstrates Distinct Anticancer Target Profile: TACE Inhibition in Breast Cancer Models

Cinnoline derivatives have been validated as TACE (ADAM17) inhibitors with anticancer activity against breast cancer, a target profile not associated with quinoline-based analogs. A 2025 study evaluated 3-acetyl-6-(substituted benzoyl)cinnolin-4(1H)-one derivatives through molecular docking, molecular dynamics simulations, and MTT cytotoxicity assays on MCF-7 breast cancer cells [1]. TACE/ADAM17 activates epidermal growth factor receptor (EGFR), promoting tumor expansion and metastatic activity, making TACE inhibition an effective strategy for controlling tumor growth and overcoming drug resistance [1]. This TACE-targeted anticancer activity represents a differentiation point from quinoline-based compounds, which are more commonly associated with kinase inhibition (e.g., EGFR, VEGFR) rather than TACE protease inhibition.

TACE inhibition ADAM17 breast cancer anticancer EGFR

Cinnoline-6-ylmethanol Enables 6-Halo Derivative Synthesis with Documented Solid-State Dimerization and Solubility Characteristics

The 6-position hydroxymethyl group of cinnolin-6-ylmethanol enables synthesis of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-one derivatives via Richter cyclization. X-ray crystallographic analysis of these derivatives revealed that they exist as dimers in the crystal state, with two molecules linked by intermolecular double and bifurcated hydrogen bonds . DFT calculations and topological analysis of electron density distribution confirmed that this dimerization is driven by bifurcated hydrogen bonding, which directly accounts for the observed low solubility of these derivatives . This solid-state behavior is a direct consequence of the cinnoline core structure combined with the 6-position substitution pattern.

solid-state chemistry crystal engineering hydrogen bonding solubility

Cinnolin-6-ylmethanol: Validated Application Scenarios Based on Quantitative Evidence


Metabolic Disorder Drug Discovery: PTP1B/TC-PTP Dual Inhibitor Development

Cinnolin-6-ylmethanol serves as a precursor for synthesizing 3-(hydroxymethyl)cinnolin-4(1H)-one derivatives with dual PTP1B/TC-PTP inhibitory activity. These compounds have demonstrated in vivo efficacy in obese Wistar rats, including decreased body weight and food intake, improved glucose tolerance, and attenuated hyperinsulinemia and insulin resistance . Procurement of cinnolin-6-ylmethanol is indicated for medicinal chemistry programs targeting type 2 diabetes, obesity, and related metabolic syndromes where dual phosphatase inhibition represents a validated therapeutic strategy.

Immuno-Oncology Research: HPK1 Inhibitor Scaffold Development

Cinnoline-6-ylmethanol provides entry to the cinnoline chemical space claimed in HPK1 inhibitor patents (US20240368170A1, US20220073520). HPK1 inhibition enhances dendritic cell activation and T/B cell responses, overcoming tumor-mediated immune evasion . This building block is appropriate for immuno-oncology programs developing small-molecule HPK1 inhibitors for cancer immunotherapy, where the cinnoline scaffold offers patent-protected differentiation from other heterocyclic kinase inhibitor platforms.

Breast Cancer Therapeutic Development: TACE/ADAM17 Protease Inhibition

Cinnoline-6-ylmethanol can be elaborated to cinnoline derivatives that inhibit TACE (ADAM17), a protease that activates EGFR and drives breast cancer progression. 2025 studies confirm that cinnoline-based derivatives exhibit TACE binding via molecular docking, with experimental validation of anticancer activity against MCF-7 breast cancer cells . Researchers developing TACE-targeted breast cancer therapies should select cinnoline-6-ylmethanol over quinoline analogs, which lack documented TACE inhibitory activity.

Solid-State Chemistry and Crystal Engineering Studies

6-Halo derivatives synthesized from cinnoline-6-ylmethanol exhibit unique dimeric crystal packing stabilized by intermolecular double and bifurcated hydrogen bonds, as confirmed by X-ray crystallography and DFT calculations . This solid-state behavior is not observed in quinoline analogs and provides a distinct platform for crystal engineering studies, formulation development, and investigations of hydrogen-bonding networks in heteroaromatic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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